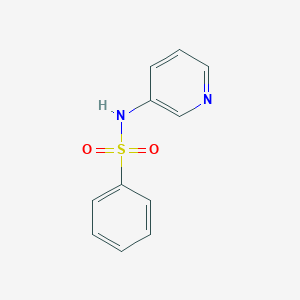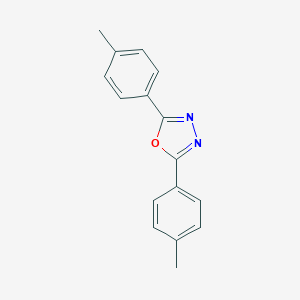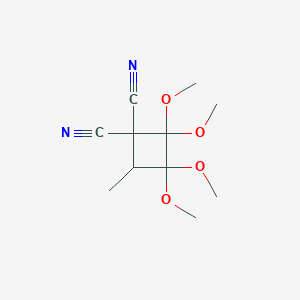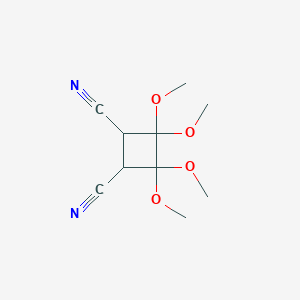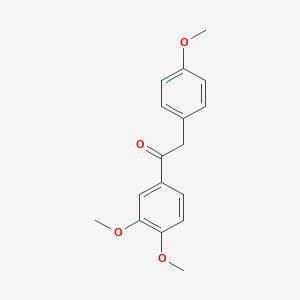
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as DME, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DME is a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mechanism Of Action
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone are primarily due to its ability to inhibit monoamine oxidase. This inhibition leads to an increase in neurotransmitter levels, which can result in increased mood, energy, and cognitive function. 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potency as a monoamine oxidase inhibitor. This allows for a smaller amount of compound to be used, which can be beneficial for cost and safety reasons. However, one limitation is that 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a synthetic compound, which may limit its applicability to natural systems.
Future Directions
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone and its effects on neurotransmitter levels and behavior. Finally, the synthesis of analogs of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone may lead to the development of compounds with improved potency and selectivity for monoamine oxidase inhibition.
Synthesis Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been widely used in scientific research as a tool to study the role of monoamine oxidase in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the effects of MAO inhibitors on neurotransmitter levels and behavior in animal models. Additionally, 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
4927-54-2 |
|---|---|
Product Name |
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-15(18)13-6-9-16(20-2)17(11-13)21-3/h4-9,11H,10H2,1-3H3 |
InChI Key |
LUCJEOWFMRABMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



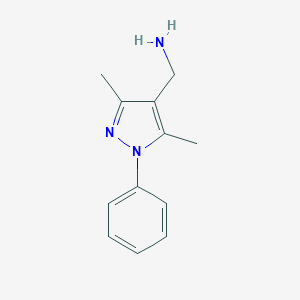
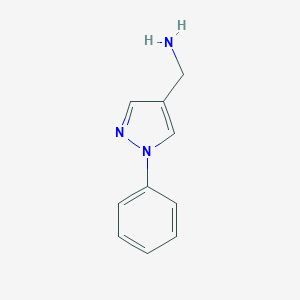
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
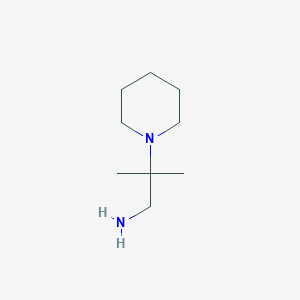
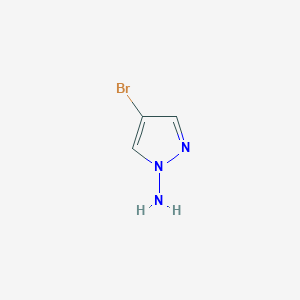
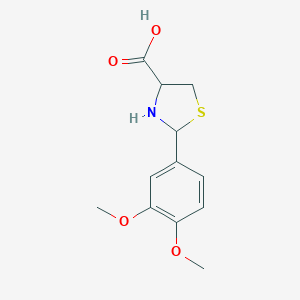
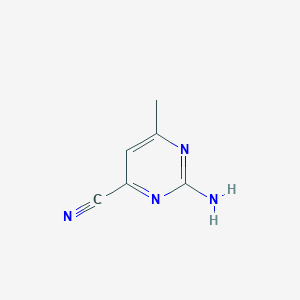
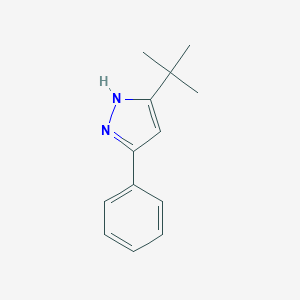
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
